molecular formula C7H6ClNO3 B2449075 4-Chloro-2-methyl-5-nitrophenol CAS No. 19044-75-8

4-Chloro-2-methyl-5-nitrophenol

Cat. No. B2449075
CAS RN: 19044-75-8
M. Wt: 187.58
InChI Key: MODINVZWKNCELC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitrophenol is a chemical compound with the CAS Number: 19044-75-8 . It has a molecular weight of 187.58 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-5-nitrophenol can be achieved through a process that involves the nitration of a 4-chloro-2-methylphenylsulphonate . This compound is first nitrated in the 5-position and then the resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted into the compound of interest by acidic or alkaline elimination of the sulphonyl radical .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methyl-5-nitrophenol . The InChI code for this compound is 1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .


Chemical Reactions Analysis

The amine derived from the methyl ether of 4-Chloro-2-nitrophenol can undergo methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5-nitrophenol is a powder at room temperature .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Anaerobic Degradation in Wastewater Treatment : A study on the anaerobic degradation of phenolic compounds like 4-chloro-2-methyl-5-nitrophenol in wastewater showed that specific anaerobic conditions can effectively reduce these compounds. The study used hybrid upflow anaerobic sludge blankets and observed optimal hydraulic retention times and substrate to co-substrate ratios for effective biodegradation, emphasizing the role of specific bacteria in this process (Sreekanth et al., 2009).

Chemical Transformation and Removal

  • Biotransformation into Benzoxazole : Research involving a marine Bacillus sp. strain demonstrated the ability to biotransform 4-chloro-2-methyl-5-nitrophenol into 5-chloro-2-methylbenzoxazole, highlighting a potential pathway for environmental decontamination (Arora & Jain, 2012).
  • Advanced Oxidation Processes for Degradation : Various advanced oxidation processes (AOPs) were assessed for their efficiency in degrading 4-chloro-2-methyl-5-nitrophenol. The study found that processes like UV/Fenton and UV/TiO2 were highly effective, providing insights into potential industrial applications for waste treatment (Saritha et al., 2007).

Adsorption and Removal Techniques

  • Graphene Adsorption for Aqueous Solution Removal : A study explored the use of graphene for removing 4-chloro-2-methyl-5-nitrophenol from aqueous solutions. This research provides valuable information on the adsorption characteristics and the influence of factors like pH and temperature on the process (Mehrizad & Gharbani, 2014).

Photocatalytic Activity

  • Microwave-Assisted Assembly of Composite Nanocones : Research on the synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-chloro-2-methyl-5-nitrophenol demonstrated a novel approach to monitoring and eradicating this pollutant from environmental samples (Chakraborty et al., 2021).

Soil Bacteria and Bioremediation

  • Decolorization by Soil Bacteria : Studies on Bacillus subtilis and its ability to decolorize 4-chloro-2-methyl-5-nitrophenol highlight the potential of soil bacteria in bioremediation processes. This research points to the degradation pathways and the formation of metabolites during the process (Arora, 2012).

Catalysis and Chemical Reactions

  • Synthesis and Characterization of Schiff Bases : A study focusing on the synthesis of novel Schiff bases related to 4-chloro-2-methyl-5-nitrophenol examined their potential as corrosion inhibitors in acidic media, expanding the understanding of the chemical applications of this compound (Pandey et al., 2017).

Safety And Hazards

The safety information for 4-Chloro-2-methyl-5-nitrophenol includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers

The relevant papers retrieved include a paper by Shebl, M. & Khalil, S. M. E. (2015) and a paper on the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2 .

properties

IUPAC Name

4-chloro-2-methyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODINVZWKNCELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-nitrophenol

Synthesis routes and methods I

Procedure details

84.2 (0.26 mol) of the ester from step 2 are suspended in 1 l of water and mixed with 30.8 g (0.77 mol) of sodium hydroxide platelets. After 2 hours cooking under reflux the starting material is cooled and the solution is adjusted to a pH value of 2.1 with 2 N hydrochloric acid. The precipitated material is filtered by suction, washed with water and dried in vacuum at 50° C. The yield amounts to about 45.6 g 95.4% of the theoretical yield).
[Compound]
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84.2
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0.26 mol
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reactant
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ester
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30.8 g
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Synthesis routes and methods II

Procedure details

A solution of compound 106 (27.8 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) in ethanol water 1/1 (600 ml) was refluxed for one hour. Citric acid (5%) was added and the mixture was extracted three times with DCM. The organic phase was dried with sodium sulphate and evaporated under reduced pressure which gave the title compound (19 g, 100%).
Name
compound 106
Quantity
27.8 g
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reactant
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27.6 g
Type
reactant
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ethanol water
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600 mL
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solvent
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reactant
Reaction Step Two
Yield
100%

Citations

For This Compound
1
Citations
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
… 4-Chloro-2-methyl-5-nitrophenol (3.80 g, 20.2 mmol) 26 was dissolved in 60 mL of acetone, and potassium carbonate (3.0 g, 21.7 mmol) and ethyl iodide (2.1 mL, 26.3 mmol) were …
Number of citations: 272 pubs.acs.org

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